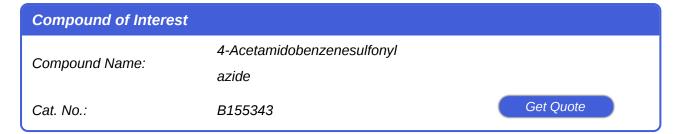




# discovery and history of 4-Acetamidobenzenesulfonyl azide

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An In-depth Technical Guide to 4-Acetamidobenzenesulfonyl Azide

### Introduction

**4-Acetamidobenzenesulfonyl azide**, commonly abbreviated as p-ABSA, is a crystalline organic compound with the CAS number 2158-14-7.[1] It has become a cornerstone reagent in modern organic chemistry, primarily valued for its role as a safe and efficient diazo transfer agent.[1][2][3] This process is crucial for installing a diazo group onto a substrate, a fundamental transformation that opens pathways to a wide array of valuable organic molecules, including active pharmaceutical ingredients (APIs) and complex heterocyclic systems.[1][2] Compared to other sulfonyl azides like tosyl azide or mesyl azide, p-ABSA offers significant advantages in terms of safety, cost-effectiveness, and the ease of removal of its corresponding sulfonamide byproduct.[2][4] This guide provides a comprehensive overview of the discovery, synthesis, properties, and key applications of this versatile reagent for researchers, scientists, and professionals in drug development.

## **Discovery and History**

The synthesis of p-acetamidobenzenesulfonyl azide was described in the scientific literature as early as 1926 by Theodor Curtius and W. Stoll.[5] However, its utility and popularization as a practical reagent in broader synthetic chemistry came much later. A key publication by J. S. Baum, H. M. L. Davies, and others in 1987 highlighted p-ABSA as a practical, cost-effective, and advantageous alternative to other existing diazo transfer reagents, which spurred its wider



adoption in the synthetic community.[5][6][7] Today, it is recognized as a safer alternative to reagents like tosyl azide, particularly for large-scale preparations, and is widely used for the synthesis of  $\alpha$ -diazoketones and other diazo compounds that are pivotal intermediates in organic synthesis.[2]

# **Physicochemical and Spectral Data**

p-ABSA is a white to tan crystalline solid.[8] Its key properties are summarized in the table below, compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C8H8N4O3S	[4]
Molecular Weight	240.24 g/mol	-
Melting Point	106–108 °C; 113–115 °C; 107- 111 °C	[4][5][9]
Appearance	Colorless prisms or white crystals	[4][5][8]
Solubility	Soluble in dichloromethane, acetone; sparingly soluble in toluene; insoluble in water.	[3][8]
¹H NMR (CDCl₃)	δ 2.23 (s, 3H, CH <sub>3</sub> ), 7.75–7.89 (m, 4H, aromatic), 8.02 (s, 1H, NH)	[4]
¹H NMR (CDCl₃, 60MHz)	δ 2.3 (s, 3, CH <sub>3</sub> ), 7.9 (bs, 4, aromatic), 8.3 (bs, 1, NH)	[5]
IR (Nujol, cm <sup>-1</sup> )	3250 (N-H), 2110 (azide, N₃), 1665 (C=O), 1580 (aromatic)	[4]
TLC Rf	0.49 (ether/petroleum ether, 1:4)	[4]
Crystal System	Monoclinic, Space group P21	[3][10]



### **Experimental Protocols**

The synthesis of **4-acetamidobenzenesulfonyl azide** is typically achieved through the reaction of 4-acetamidobenzenesulfonyl chloride with sodium azide. Below are two detailed protocols adapted from established synthetic procedures.

### **Protocol 1: Synthesis in Acetone/Water**

This procedure is adapted from Organic Syntheses.[4]

#### Materials:

- p-Acetamidobenzenesulfonyl chloride (117.0 g, 0.50 mol)
- Sodium azide (39.0 g, 0.60 mol)
- Acetone (1 L)
- Water (300 mL for reaction, ~4.5 L for precipitation)
- · Toluene for recrystallization
- 2-L Erlenmeyer flask
- Magnetic stirrer

#### Procedure:

- Charge a 2-L Erlenmeyer flask with p-acetamidobenzenesulfonyl chloride (117.0 g) and acetone (1 L).
- In a separate beaker, dissolve sodium azide (39.0 g) in water (300 mL).
- Add the aqueous sodium azide solution to the stirred acetone suspension of the sulfonyl chloride.
- Stir the resulting mixture at room temperature for 12 hours.



- Pour the reaction mixture in portions into ~4.5 L of vigorously stirred water to precipitate the product.
- Stir for 1 hour, then collect the white precipitate by filtration. Caution: The filtrate contains
  excess sodium azide and should be quenched with an appropriate reagent like sodium nitrite
  and acid before disposal.
- Dry the crude product in a desiccator over sodium hydroxide for 24 hours.
- Recrystallize the crude solid from toluene, ensuring the temperature is maintained below 80°C to prevent decomposition of the azide.[4]
- Collect the resulting white crystals. The typical yield is around 74%.[4]

### **Protocol 2: Phase-Transfer Catalysis Method**

This procedure is adapted from PrepChem, utilizing a two-phase system.[5]

#### Materials:

- p-Acetamidobenzenesulfonyl chloride (100 g, 0.430 mol)
- Sodium azide (70.7 g, 0.472 mol)
- Dichloromethane (800 ml)
- Water (100 ml)
- Tetraethylammonium chloride (0.2 g, phase-transfer catalyst)
- Toluene for recrystallization
- Mechanical stirrer and ice bath

#### Procedure:

• To a mechanically stirred suspension of p-acetamidobenzenesulfonyl chloride (100 g) and tetraethylammonium chloride (0.2 g) in dichloromethane (800 ml), cool the mixture in an ice bath.



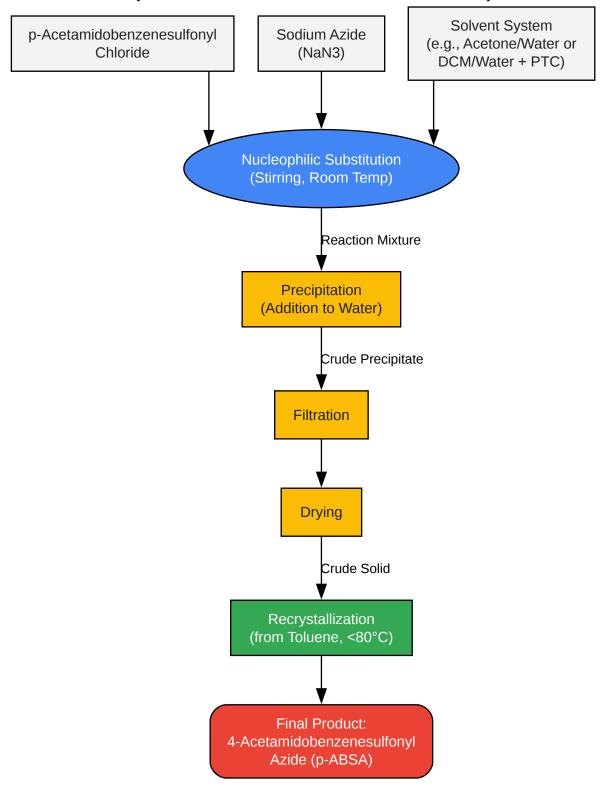
- Prepare a solution of sodium azide (70.7 g) in water (100 ml).
- Add the sodium azide solution dropwise to the cooled suspension over 30 minutes.
- Allow the reaction mixture to warm to room temperature over 3 hours and then continue stirring overnight.
- Separate the organic layer. Wash it twice with water (150 ml portions) and twice with saturated sodium chloride solution (150 ml portions).
- Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to yield a tan solid.
- Dissolve the crude solid in toluene (in portions, totaling ~1.8 L), keeping the solution temperature below 80°C.
- Filter the hot toluene solution and allow it to stand at room temperature to crystallize.
- Collect the colorless prisms by filtration, wash with petroleum ether, and dry. The typical yield is around 73%.[5]

### **Visualized Workflows and Applications**

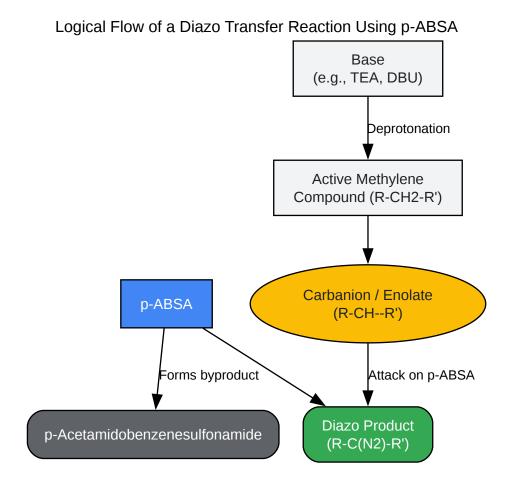
**4-Acetamidobenzenesulfonyl azide**'s primary application is as a diazo transfer reagent, which is a fundamental process for synthesizing diazo compounds from active methylene compounds.



#### General Synthesis Workflow for 4-Acetamidobenzenesulfonyl Azide







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